molecular formula C20H16FN3O2 B1683967 APcK110

APcK110

Cat. No.: B1683967
M. Wt: 349.4 g/mol
InChI Key: CAMGZGMEPKFVMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

APcK110 (6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine) is a small-molecule tyrosine kinase inhibitor targeting c-KIT (also known as Kit), a transmembrane receptor critical for hematopoiesis and stem cell factor (SCF) signaling . Mutations in c-KIT, particularly the D816V variant, are implicated in aggressive subtypes of acute myeloid leukemia (AML) and mastocytosis . This compound demonstrates potent antiproliferative and pro-apoptotic effects in AML cell lines (e.g., OCI/AML3, OCIM2) and primary AML blasts by inhibiting phosphorylation of c-KIT and downstream effectors, including AKT, STAT3, and STAT5 . Preclinical studies highlight its superiority over clinically used c-KIT inhibitors like imatinib and dasatinib, with 80–100% inhibition of AML cell proliferation at 500 nM and significant survival extension in AML xenograft models .

Preparation Methods

The synthesis of APcK110 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that ensure its potency and specificity as a c-Kit inhibitor .

Chemical Reactions Analysis

APcK110 undergoes various chemical reactions, primarily focusing on its interaction with c-Kit and related signaling pathways. The compound is known to:

Comparison with Similar Compounds

Structural and Functional Analogues

APcK110 belongs to the pyrazolo-pyridine class of kinase inhibitors. Structurally related compounds include:

  • MLN518 (Tandutinib) : A quinazoline-based inhibitor targeting FLT3, c-KIT, and PDGFR. Unlike this compound, MLN518 shows activity against KIT D816V mutants but has broader off-target effects, increasing toxicity risks .
  • AP23464/AP23848 : ATP-competitive inhibitors effective against KIT activation-loop mutants. While these compounds inhibit KIT-driven proliferation, they lack this compound’s potency in blocking STAT3/5 phosphorylation, a key mechanism for AML cell survival .
  • PKC412 (Midostaurin) : A multi-kinase inhibitor targeting FLT3, PKC, and c-KIT. PKC412 is FDA-approved for FLT3-mutated AML but exhibits lower specificity for c-KIT compared to this compound, resulting in reduced efficacy in c-KIT-driven malignancies .

Efficacy and Selectivity

Compound Primary Targets IC₅₀ (AML Cell Lines) Key Advantages Limitations
This compound c-KIT, AKT, STAT3/5 80–100% inhibition at 500 nM High specificity for c-KIT mutants; spares normal cells Limited clinical trial data
Imatinib BCR-ABL, c-KIT, PDGFR ~60% inhibition at 500 nM FDA-approved for CML and GIST Ineffective against KIT D816V mutants
Dasatinib BCR-ABL, SRC, c-KIT ~60% inhibition at 500 nM Dual targeting of BCR-ABL and c-KIT Toxicity due to off-target kinase effects
MLN518 FLT3, c-KIT, PDGFR ~70% inhibition at 1 µM Activity against KIT D816V Narrow therapeutic window
  • Mechanistic Superiority : this compound uniquely blocks both c-KIT and downstream STAT3/5 pathways, critical for AML cell survival. In contrast, imatinib and dasatinib primarily inhibit upstream kinases without robust STAT3/5 suppression .
  • In Vivo Performance: this compound extended survival in AML xenograft mice by 40% compared to controls, outperforming dasatinib (20% survival extension) .

Research Findings and Clinical Implications

  • Preclinical Data : this compound reduces phosphorylated c-KIT by 90% in HMC1.2 mastocytosis cells (IC₅₀ = 100 nM) and induces caspase-3-mediated apoptosis in OCI/AML3 cells within 24 hours .
  • Comparative Studies : In primary AML samples, this compound inhibited blast colony formation by 80% at 500 nM, compared to 50% for imatinib .
  • Therapeutic Potential: this compound’s dual inhibition of c-KIT and STAT pathways positions it as a candidate for relapsed/refractory AML with KIT mutations, particularly where resistance to first-line TKIs exists .

Biological Activity

APcK110 is a novel inhibitor targeting the Kit receptor tyrosine kinase, which plays a crucial role in various hematological malignancies, particularly acute myeloid leukemia (AML). This compound has shown significant potential in both in vitro and in vivo studies, demonstrating pro-apoptotic and anti-proliferative effects on AML cell lines and primary samples. This article delves into the biological activity of this compound, summarizing key findings from research studies, including case studies and experimental data.

This compound functions primarily by inhibiting the Kit receptor, which is often constitutively activated in AML. The inhibition of Kit leads to the disruption of downstream signaling pathways, including Stat3, Stat5, and Akt, which are critical for cell survival and proliferation.

Key Findings

  • Pro-apoptotic Activity : this compound induces apoptosis in AML cells through caspase-dependent mechanisms.
  • Inhibition of Proliferation : The compound effectively inhibits colony-forming unit proliferation in AML blasts, regardless of the presence of Kit mutations .
  • Survival Extension : In xenograft mouse models, treatment with this compound significantly extended survival compared to control groups treated with phosphate-buffered saline (PBS) (p=0.02) .

In Vitro Studies

Research has demonstrated that this compound exhibits potent anti-leukemic activity in vitro. For example:

  • Cell Lines Tested : Studies involved OCI/AML3 cells and other AML cell lines.
  • Results : A significant reduction in cell viability was observed following treatment with this compound. The compound inhibited proliferation in 18 out of 19 AML samples tested .

In Vivo Studies

In vivo studies using NOD-SCID mice injected with human AML cells showed:

  • Treatment Protocol : Mice received intraperitoneal injections of this compound every other day after being irradiated and injected with OCI/AML3 cells.
  • Survival Analysis : Kaplan-Meier survival analysis indicated that this compound-treated mice had a significantly longer survival duration compared to controls .
Study TypeFindings
In VitroInduced apoptosis and inhibited proliferation in AML cell lines
In VivoExtended survival in xenograft mouse models

Case Study Insights

A notable case study highlighted the effectiveness of this compound in a clinical setting. In a cohort of 19 patients treated with the compound:

  • Complete Remission (CR) : 11 patients achieved CR or CRp (58%), indicating substantial therapeutic efficacy.
  • Correlation with Biomarkers : Patients lacking nuclear phospho-stat3 expression had a higher CR rate (82%) compared to those expressing it (33%) .

Q & A

Basic Research Questions

Q. How can researchers identify credible academic sources for APcK110-related studies?

Begin by systematically searching databases like PubMed, Google Scholar, and institutional repositories using controlled vocabulary (e.g., MeSH terms) combined with keywords such as “this compound synthesis,” “this compound pharmacokinetics,” or “this compound mechanism.” Prioritize peer-reviewed articles with detailed methodology sections . Use exclusion criteria to filter out non-academic sources (e.g., commercial websites) and validate findings through cross-referencing with authoritative journals in chemistry or pharmacology.

Q. What methodologies are recommended for initial characterization of this compound?

Standard protocols include:

  • Structural analysis : NMR, X-ray crystallography, or mass spectrometry.
  • Purity assessment : HPLC or TLC with validation against reference standards.
  • Physicochemical profiling : Solubility, stability (pH/temperature), and partition coefficient (logP) studies.
    Ensure reproducibility by documenting protocols in alignment with guidelines from Reviews in Analytical Chemistry (e.g., Materials and Methods section structure) .

Q. How should a research question on this compound’s biological activity be formulated?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example: “Does this compound inhibit [specific enzyme] in vitro, and what is the concentration-dependent relationship?” Avoid overly broad questions (e.g., “What does this compound do?”) by specifying variables (e.g., cell lines, dosage ranges) and contextualizing within existing literature gaps .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound efficacy data across studies?

  • Meta-analysis : Aggregate data from multiple studies to identify trends or confounding variables (e.g., differences in assay conditions).
  • Methodological audit : Compare protocols for variability (e.g., cell culture media, incubation times) .
  • Replication studies : Conduct independent validation under standardized conditions.
    For statistical rigor, use tools like ANOVA or Bayesian analysis to assess data heterogeneity .

Q. What strategies optimize experimental design for this compound’s in vivo toxicity profiling?

  • Dose-ranging studies : Use the 3Rs framework (Replacement, Reduction, Refinement) to minimize animal use while maximizing data quality .
  • Control groups : Include vehicle controls and reference compounds.
  • Endpoint selection : Align with OECD guidelines (e.g., histopathology, serum biomarkers).
    Document all procedures in compliance with Standards for Reporting Qualitative Research to ensure transparency .

Q. How can multi-omics approaches enhance understanding of this compound’s mechanism?

Integrate:

  • Transcriptomics : RNA-seq to identify gene expression changes.
  • Proteomics : LC-MS/MS for protein interaction networks.
  • Metabolomics : NMR-based profiling of metabolic pathways.
    Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment analysis and validate findings with knock-out models or siRNA .

Q. Methodological Challenges & Solutions

Q. How to address low reproducibility in this compound synthesis protocols?

  • Standardize reaction conditions : Document temperature, solvent purity, and catalyst batch.
  • Collaborative validation : Share protocols with independent labs for cross-verification.
  • Open-science practices : Publish detailed synthetic steps in supplementary materials .

Q. What ethical considerations apply to this compound clinical trial design?

  • Informed consent : Clearly communicate risks/benefits in participant materials.
  • Data safety monitoring : Establish independent boards to review adverse events.
  • Conflict of interest disclosure : Declare funding sources and intellectual property ties .

Q. Data Presentation & Reporting

Q. How to structure a manuscript on this compound for high-impact journals?

Follow IMRaD (Introduction, Methods, Results, Discussion) with:

  • Abstract : Highlight research question, methodology, and key findings.
  • Methods : Detail statistical tests, equipment models, and software versions.
  • Results : Use tables for dose-response data and figures for mechanistic diagrams.
    Adhere to journal-specific guidelines (e.g., Reviews in Chemistry Education for educational implications) .

Q. What tools assist in managing this compound research data?

  • Electronic Lab Notebooks (ELNs) : LabArchives or Benchling for real-time collaboration.
  • Version control : Git for code/script management.
  • Repositories : Deposit raw data in Zenodo or Figshare with DOIs for citation .

Properties

IUPAC Name

6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c1-25-15-9-13(10-16(11-15)26-2)18-8-7-17-19(23-24-20(17)22-18)12-3-5-14(21)6-4-12/h3-11H,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMGZGMEPKFVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.